molecular formula C10H21N B15294638 (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B15294638
M. Wt: 155.28 g/mol
InChI Key: CVVJQJJVNZNOBR-UHFFFAOYSA-N
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Description

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H21N It is a cyclohexane derivative with an amine group attached to the first carbon and a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amine group to the cyclohexane ring.

    Methylation: The resulting amine is then methylated using a methylating agent like methyl iodide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

    N-methylcyclohexylamine: A methylated derivative of cyclohexylamine.

    Isopropylamine: A simpler amine with an isopropyl group.

Uniqueness

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a methyl and an isopropyl group. This combination of features can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-methyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)11-10-6-4-9(3)5-7-10/h8-11H,4-7H2,1-3H3

InChI Key

CVVJQJJVNZNOBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(C)C

Origin of Product

United States

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